3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid
Overview
Description
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid is a chemical compound with the molecular formula C13H17NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonyl group, which is further connected to a 4-methylpiperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of solvents like methanol and the presence of hydrogen gas for reduction reactions .
Industrial Production Methods
Industrial production of 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid: Similar structure but with a different substitution pattern on the piperidine ring.
3-[(1-Methylpiperidin-4-yl)methyl]benzenesulfonyl]-1H-indole: Contains an indole moiety instead of a benzoic acid group.
Uniqueness
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a sulfonyl group and a 4-methylpiperidine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10H,5-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFADICZLFNMCQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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